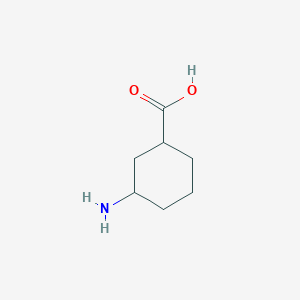

3-Aminocyclohexanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cyclohexanecarboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-aminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTUXQBZPWBFDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337826, DTXSID50901270 | |

| Record name | 3-Aminocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_362 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25912-50-9, 34583-99-8 | |

| Record name | 3-Aminocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,3R)-3-aminocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to trans-3-Aminocyclohexanecarboxylic Acid

This guide provides a comprehensive technical overview of trans-3-Aminocyclohexanecarboxylic acid, a pivotal building block for researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical properties, synthesis methodologies, analytical characterization, and its significant applications in modern medicinal chemistry.

Core Molecular and Physical Properties

trans-3-Aminocyclohexanecarboxylic acid is a non-proteinogenic cyclic β-amino acid. Its rigid cyclohexane scaffold and the trans stereochemical relationship between the amino and carboxylic acid groups impart a defined conformational constraint, a feature highly sought after in rational drug design.

The fundamental identifier of any chemical entity is its molecular weight, which is crucial for stoichiometric calculations in synthesis, quantitative analysis, and formulation development.

Table 1: Core Properties of 3-Aminocyclohexanecarboxylic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO₂ | [1][2][3][4][5] |

| Molecular Weight | 143.19 g/mol | [1][2][4] |

| Monoisotopic Mass | 143.094628657 Da | [3][5] |

| Appearance | White to off-white powder or crystal | [1][2] |

| CAS Number (cis/trans mixture) | 25912-50-9 | [1][2][4] |

| CAS Number (trans-hydrochloride) | 862401-49-8 | [6][7] |

Note: The molecular weight is often cited as 143.18 g/mol in resources like PubChem, which typically reflects the mass of the most common isotopes.[3][5]

Synthesis Strategies: Achieving Stereochemical Control

The synthesis of conformationally constrained amino acids like trans-3-Aminocyclohexanecarboxylic acid requires robust methodologies that can control stereochemistry. The choice of synthetic route is often dictated by the desired purity, scale, and available starting materials.

Catalytic Hydrogenation of Aromatic Precursors

A prevalent industrial method involves the catalytic hydrogenation of a substituted aromatic precursor, such as p-aminobenzoic acid. This method can yield a mixture of cis and trans isomers, necessitating subsequent separation or isomerization steps.

For instance, a patented process describes the hydrogenation of p-aminobenzoic acid using a Ruthenium on Carbon (Ru/C) catalyst under basic conditions.[8][9] This process can be optimized to favor the formation of the trans isomer, achieving a trans-to-cis ratio greater than 3:1.[8] The rationale behind this approach is the thermodynamic stabilization of the equatorial substituent (the carboxylic acid) in the trans product.

Experimental Protocol: Catalytic Hydrogenation

-

Reactor Charging: In a high-pressure autoclave, charge p-aminobenzoic acid, 5% Ruthenium on Carbon (e.g., 25 wt% of the substrate), and an aqueous solution of 10% NaOH.[8][9]

-

Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the vessel to 15 bar with hydrogen and heat to 100°C.[8][9]

-

Reaction Monitoring: Maintain vigorous stirring for approximately 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: After cooling and venting the reactor, the catalyst is filtered off. The resulting aqueous solution contains a mixture of cis- and trans-3-aminocyclohexanecarboxylic acid sodium salts.

-

Isomer Separation/Isomerization: The separation of cis and trans isomers can be challenging and is often achieved by fractional crystallization of the free amino acids or their derivatives.[10] Some processes include a subsequent isomerization step where the cis isomer is converted to the more stable trans isomer under basic conditions.[11]

Stereoselective Reduction of β-Enaminoketones

A more stereocontrolled laboratory-scale synthesis can be achieved through the reduction of β-enaminoketones. This method offers a pathway to specific diastereomers based on the choice of reducing agents and chiral auxiliaries.

The process begins with the condensation of a 1,3-cyclohexanedione with a chiral amine to form a chiral β-enaminoketone. Subsequent reduction of the ketone and the enamine functionalities can lead to the desired 3-aminocyclohexanol, which can then be oxidized to the carboxylic acid. The diastereoselectivity of the reduction is a critical step, influenced by steric hindrance and the delivery of the hydride reagent.[12]

Sources

- 1. This compound (cis- and trans- mixture) [cymitquimica.com]

- 2. labproinc.com [labproinc.com]

- 3. (1S,3S)-3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 7005077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (cis- and trans- mixture) 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. cis-3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 3082488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. TRANS-3-AMINOCYCLOHEXANECARBOXYLIC ACID HYDROCHLORIDE | 862401-49-8 [chemicalbook.com]

- 7. 862401-49-8|trans-3-Aminocyclohexanecarboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 8. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 9. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to (1R,3S)-3-Aminocyclohexanecarboxylic Acid

This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development on the core attributes and applications of (1R,3S)-3-Aminocyclohexanecarboxylic acid. It aims to provide not just procedural steps but a deeper understanding of the causality behind experimental choices, ensuring both technical accuracy and field-proven insights.

Introduction: A Molecule of Stereochemical Significance

(1R,3S)-3-Aminocyclohexanecarboxylic acid is a conformationally restricted cyclic amino acid. Its rigid cyclohexane backbone and the specific cis stereochemical arrangement of the amino and carboxylic acid functional groups at positions 1 and 3 bestow upon it unique biological and chemical properties. This stereoisomer is of particular interest in medicinal chemistry and neuroscience as an analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] Understanding its distinct stereochemistry is paramount, as biological systems are exquisitely sensitive to molecular shape, and different stereoisomers can elicit vastly different physiological responses. For instance, the (1S,3R) isomer of 3-aminocyclohexanecarboxylic acid is a potent inhibitor of GABA uptake, while the (1R,3S) isomer is significantly less active in this regard.[2]

Chemical Abstract Service (CAS) Number Identification

The CAS number for this specific stereoisomer, (1R,3S)-3-Aminocyclohexanecarboxylic acid, is most precisely identified as 81131-39-7 .[3][4][5][6] However, researchers may encounter other CAS numbers in literature and commercial listings that refer to the racemic mixture of the cis isomer, known as (1R,3S)-rel-3-Aminocyclohexanecarboxylic acid. These include:

-

16636-51-4 : Widely used for the racemic cis form.[7][8][9][10][11][12]

-

38541-66-1 : Also associated with the cis isomer and its use as a GABA uptake inhibitor.[13][14][15]

It is crucial for researchers to verify the stereochemical purity and the associated CAS number with their supplier to ensure the correct compound is used for their specific application.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is fundamental for the effective and safe handling and application of (1R,3S)-3-Aminocyclohexanecarboxylic acid.

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO₂ | [5][7][8][13] |

| Molecular Weight | 143.18 g/mol | [11][13] |

| Appearance | White to off-white crystalline powder | [7] |

| Melting Point | 278-279 °C (decomposes) | [4][16] |

| Solubility | Slightly soluble in water. | |

| IUPAC Name | (1R,3S)-3-aminocyclohexane-1-carboxylic acid | [5][8][13] |

| InChI Key | CKTUXQBZPWBFDX-RITPCOANSA-N | [5][8][10] |

Safety and Handling

There is some discrepancy in the reported safety information for this compound, likely due to generalized data for the broader class of aminocyclohexanecarboxylic acids versus specific data for the purified (1R,3S) isomer.

General Hazard Classification (from aggregated sources): The Globally Harmonized System (GHS) classification available through databases like PubChem suggests the following potential hazards for cis-3-Aminocyclohexanecarboxylic acid:

-

H315 : Causes skin irritation.[13]

-

H319 : Causes serious eye irritation.[13]

-

H335 : May cause respiratory irritation.[13]

Supplier-Specific Safety Data (for CAS 81131-39-7): In contrast, a Material Safety Data Sheet (MSDS) from a supplier of the specific (1R,3S) isomer (CAS 81131-39-7) may classify it as not a hazardous substance or mixture.

Expert Recommendation: Given this variance, a cautious approach is warranted. It is imperative to:

-

Always consult the specific Safety Data Sheet (SDS) provided by the chemical supplier for the exact lot number being used.

-

Handle the compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

Core Applications in Research and Development

The primary utility of (1R,3S)-3-Aminocyclohexanecarboxylic acid stems from its structural relationship to GABA, making it a valuable tool in neuroscience and a building block for novel therapeutics.

GABA Analogue and Neuroscience Research

As a conformationally restricted analogue of GABA, this compound has been instrumental in studying the structure-activity relationships of GABA receptors and transporters.[1] The cis isomer, in particular, has been shown to be a selective inhibitor of neuronal GABA uptake.[15][17] This property allows researchers to pharmacologically dissect the roles of GABAergic signaling in various physiological and pathological processes. While the (1S,3R) enantiomer is more potent in this regard, the (1R,3S) isomer serves as an important stereochemical control in such studies.[2]

Figure 1. Mechanism of GABA uptake inhibition by cis-3-Aminocyclohexanecarboxylic acid (ACHC).

Building Block in Medicinal Chemistry

The chiral nature and bifunctional (amino and carboxyl) groups of (1R,3S)-3-Aminocyclohexanecarboxylic acid make it a valuable chiral building block for the synthesis of more complex pharmaceutical compounds.[18][19] Its rigid cyclohexane scaffold can be used to introduce conformational constraint into peptide or small molecule drug candidates, a common strategy to enhance potency, selectivity, and metabolic stability.

Analytical Characterization

Unequivocal identification of (1R,3S)-3-Aminocyclohexanecarboxylic acid requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure and stereochemistry.

-

¹H NMR: In D₂O, the proton spectrum will show complex multiplets for the cyclohexane ring protons. Key signals include the protons alpha to the amino and carboxyl groups. A study of the (1S,3R) enantiomer (which has the same cis-relationship and thus similar coupling patterns) reported signals in D₂O (300 MHz) at δ: 3.19–3.26 (m, 1H), 2.16–2.28 (m, 2H), 1.89–2.03 (m, 3H), and 1.27–1.50 (m, 4H).[1] A spectrum for the (1R,3S) isomer is also available from suppliers.[20]

-

¹³C NMR: The carbon spectrum provides information on the chemical environment of each carbon atom. For the (1S,3R) isomer in D₂O (75 MHz), characteristic peaks were observed at δ: 183.96 (C=O), 49.91, 45.02, 33.55, 29.89, 28.48, and 23.30 (cyclohexane carbons).[1] The carboxyl carbon typically resonates in the 165-185 ppm range.[21]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups.

-

O-H Stretch: A very broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the carboxylic acid O-H bond involved in hydrogen bonding.[21][22]

-

C=O Stretch: A strong absorption between 1710 and 1760 cm⁻¹. For dimeric, saturated carboxylic acids, this peak is typically centered around 1710 cm⁻¹.[21][22]

-

N-H Stretch: A moderate absorption in the 3300-3500 cm⁻¹ region.

-

O-H Bend: A broad peak can often be observed around 900-960 cm⁻¹, corresponding to the out-of-plane bend of the hydrogen-bonded OH group.[22]

Experimental Protocol: Synthesis of (1R,3S)-3-Aminocyclohexanecarboxylic Acid

The asymmetric synthesis of this specific stereoisomer is a non-trivial process. One reported method involves an enzymatic desymmetrization followed by a Curtius-type rearrangement.[2] The following is a conceptual workflow based on this literature precedent.

Figure 2. Conceptual workflow for the asymmetric synthesis of (1R,3S)-3-Aminocyclohexanecarboxylic acid.

Step-by-Step Methodology (Conceptual)

This protocol is for illustrative purposes and requires adaptation and optimization based on laboratory conditions and scale.

-

Anhydride Formation: A mixture of cis and trans cyclohexane-1,3-dicarboxylic acid is treated with an agent like acetic anhydride to selectively form the cyclic anhydride from the cis isomer.

-

Esterification: The purified cis-anhydride is opened with an alcohol (e.g., methanol) under acidic or basic conditions to form the corresponding meso-diester. This step is critical as it creates the prochiral substrate for the enzymatic reaction.

-

Enzymatic Desymmetrization: The meso-diester is subjected to enantioselective hydrolysis using a lipase, such as Lipase AY-30. The enzyme selectively hydrolyzes one of the two ester groups, leading to the formation of a chiral monoester in high enantiomeric excess (e.e.). The choice of enzyme and reaction conditions (pH, temperature, solvent) is crucial for achieving high selectivity.

-

Modified Curtius Rearrangement: The remaining carboxylic acid group of the chiral monoester is converted into an isocyanate via a modified Curtius rearrangement. This is typically achieved by forming an acyl azide which then rearranges upon heating. The isocyanate is trapped in situ with an alcohol like tert-butanol to form a stable Boc-protected amine.

-

Hydrolysis and Deprotection: The ester group is hydrolyzed under basic conditions (e.g., using NaOH or LiOH). Subsequently, the Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the final product, (1R,3S)-3-Aminocyclohexanecarboxylic acid.

-

Purification and Characterization: The final compound is purified by recrystallization or ion-exchange chromatography. The structure, purity, and stereochemistry must be rigorously confirmed using NMR, mass spectrometry, and chiral HPLC or by measuring the specific rotation.

This self-validating protocol relies on the high selectivity of the enzymatic step to establish the desired stereochemistry, which is then carried through the subsequent chemical transformations.

Conclusion

(1R,3S)-3-Aminocyclohexanecarboxylic acid is a stereochemically defined molecule with significant utility in the fields of neuroscience and medicinal chemistry. Its role as a GABA analogue and as a chiral building block underscores the importance of stereochemical precision in drug design and biological research. Researchers utilizing this compound must pay close attention to its specific CAS number to ensure enantiomeric purity and should always adhere to safety protocols outlined in the supplier's SDS. The synthetic pathways, while complex, leverage key principles of asymmetric synthesis to provide access to this valuable research tool.

References

- Cymit Química S.L. CAS 16636-51-4: CIS-3-AMINOCYCLOHEXANECARBOXYLICACID. [Link]

- Matrix Fine Chemicals. (1R,3S)-3-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID | CAS 16636-51-4. [Link]

- American Elements. cis-3-Aminocyclohexanecarboxylic Acid | CAS 16636-51-4. [Link]

- PubChem. cis-3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 3082488. [Link]

- PubChem. (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride | C7H14ClNO2 | CID 12924497. [Link]

- CP Lab Safety. (1R,3S)-3-Aminocyclohexanecarboxylic Acid, 200mg, Each. [Link]

- ResearchGate. A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. [Link]

- NIMH Chemical Synthesis and Drug Supply Program.

- Hu, Y., & Sun, X. (2007). (1S,3R)-3-Ammoniocyclohexanecarboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4573. [Link]

- Abdalla, W. M., et al. (2023). Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation, in silico ADME and docking studies. Bioorganic Chemistry, 136, 106561. [Link]

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- Jones, G. P., & Neal, M. J. (1976). Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid.

- Field, M. J., et al. (2007). 3-substituted GABA analogs with central nervous system activity: a review. Medicinal Research Reviews, 27(4), 545-585. [Link]

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21. [Link]

Sources

- 1. (1S,3R)-3-Ammoniocyclohexanecarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. calpaclab.com [calpaclab.com]

- 4. Cyclohexanecarboxylic acid, 3-amino-, (1R,3S)- (9CI) CAS#: 81131-39-7 [m.chemicalbook.com]

- 5. (1R,3S)-3-Aminocyclohexanecarboxylic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. (1R,3S)-3-Aminocyclohexanecarboxylic Acid 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. CAS 16636-51-4: CIS-3-AMINOCYCLOHEXANECARBOXYLICACID [cymitquimica.com]

- 8. (1R,3S)-3-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID | CAS 16636-51-4 [matrix-fine-chemicals.com]

- 9. americanelements.com [americanelements.com]

- 10. 16636-51-4 | cis-3-Aminocyclohexanecarboxylic acid | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 11. (1R,3S)-3-Aminocyclohexanecarboxylic acid - CAS:16636-51-4 - Sunway Pharm Ltd [3wpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. cis-3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 3082488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound | 38541-66-1 [chemicalbook.com]

- 15. Compound Information Page [nimh-repository.rti.org]

- 16. (1R,3S)-3-Aminocyclohexanecarboxylic Acid CAS#: 16636-51-4 [m.chemicalbook.com]

- 17. Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation, in silico ADME and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tcichemicals.com [tcichemicals.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. spectroscopyonline.com [spectroscopyonline.com]

Introduction: The Structural Significance of a Cyclic β-Amino Acid

An In-Depth Technical Guide to the Stereoisomers of 3-Aminocyclohexanecarboxylic Acid

This compound is a cyclic β-amino acid, a structural motif of significant interest to researchers in medicinal chemistry and drug development. Unlike its linear counterparts, its constrained cyclohexane framework imparts a higher degree of conformational rigidity, making it a valuable scaffold for designing molecules with specific three-dimensional orientations. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets such as enzymes and receptors. Furthermore, its ability to act as a building block in the synthesis of more complex molecules positions it as a valuable tool in the design of novel therapeutic agents, particularly those targeting neurological disorders and in the creation of stable peptide mimetics.[1][2]

However, the therapeutic potential and chemical utility of this compound are intrinsically linked to its stereochemistry. The molecule possesses two stereogenic centers, giving rise to four distinct stereoisomers. Each of these isomers can exhibit unique pharmacological, pharmacokinetic, and toxicological profiles.[3][4] Consequently, the ability to selectively synthesize, separate, and characterize each stereoisomer is not merely an academic exercise but a critical requirement for its successful application in drug development. This guide provides a comprehensive technical overview of the stereoisomers of this compound, from fundamental stereochemical principles to practical methodologies for their synthesis, separation, and analysis.

Chapter 1: Elucidating the Stereochemical Landscape

The structure of this compound contains two chiral centers at carbons C1 and C3. The number of possible stereoisomers is therefore 2², or four. These isomers exist as two pairs of enantiomers. The relationship between isomers that are not mirror images of each other is diastereomeric.

The four stereoisomers are:

-

The cis diastereomers : (1R,3S)-3-aminocyclohexanecarboxylic acid and (1S,3R)-3-aminocyclohexanecarboxylic acid. This pair are non-superimposable mirror images of each other (enantiomers).

-

The trans diastereomers : (1R,3R)-3-aminocyclohexanecarboxylic acid and (1S,3S)-3-aminocyclohexanecarboxylic acid. This pair are also enantiomers.[5]

The relationship between a cis isomer and a trans isomer is diastereomeric. This distinction is crucial because diastereomers have different physical properties (e.g., melting point, solubility, chromatographic retention times), which allows them to be separated by conventional laboratory techniques. Enantiomers, by contrast, share identical physical properties in an achiral environment, necessitating specialized methods for their separation.

Chapter 2: Conformational Analysis and Stability

The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, the substituents at each carbon can occupy either an axial position (perpendicular to the ring's plane) or an equatorial position (in the plane of the ring). The relative stability of the diastereomers is dictated by the steric strain associated with these substituent positions.

-

cis-Isomers : For the cis diastereomer, the amino and carboxylic acid groups are on the same face of the ring. In a chair conformation, this corresponds to one axial and one equatorial substituent, or, after a ring flip, one equatorial and one axial substituent. However, the most stable conformation for cis-1,3-disubstituted cyclohexanes places both substituents in the equatorial position to minimize unfavorable 1,3-diaxial interactions.[6] This diequatorial arrangement results in a relatively stable, low-energy conformation.

-

trans-Isomers : For the trans diastereomer, the substituents are on opposite faces of the ring. In a chair conformation, this forces one substituent to be axial and the other to be equatorial. A ring flip will interconvert these positions, but one group will always remain axial. The presence of an axial substituent introduces steric strain, potentially making the trans isomer less stable than the diequatorial cis isomer. Interestingly, studies on analogous structures like trans-3-aminocyclohexanols have shown that to avoid this strain, the molecule may adopt a higher-energy boat or twist-boat conformation.[7] This conformational flexibility is a key consideration in molecular modeling and drug design.

Chapter 3: Synthesis and Stereochemical Control

Achieving stereochemical purity is a central challenge. The overall strategy typically involves two main stages: first, the synthesis of a diastereomeric mixture and its separation, and second, the resolution of the enantiomers within each diastereomeric pair.

Protocol 1: Synthesis of a cis/trans Diastereomeric Mixture

A common and robust method to access the cyclohexane core is through the catalytic hydrogenation of an aromatic precursor. This method is advantageous for its scalability but typically yields a mixture of diastereomers, the ratio of which depends on the catalyst and reaction conditions.[8][9]

Objective: To synthesize a mixture of cis- and trans-3-aminocyclohexanecarboxylic acid via hydrogenation of 3-aminobenzoic acid.

Methodology:

-

Reactor Setup: A high-pressure autoclave is charged with 3-aminobenzoic acid (1.0 eq.), 5% Ruthenium on Carbon (Ru/C) catalyst (e.g., 10-20% w/w), and an appropriate solvent such as water or a lower alcohol.

-

Basification: An aqueous solution of a base like sodium hydroxide (e.g., 10% NaOH) is added. The basic conditions aid in solubilizing the starting material and can influence the stereochemical outcome.[9]

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 10-20 bar).

-

Reaction: The mixture is heated (e.g., 80-120 °C) and stirred vigorously for 12-24 hours, or until reaction completion is confirmed by a technique like TLC or HPLC.

-

Work-up: After cooling and depressurization, the catalyst is removed by filtration through a pad of celite.

-

Isolation: The filtrate is acidified with a mineral acid (e.g., HCl) to a pH of ~6-7 to precipitate the product. The resulting solid is collected by filtration, washed with cold water, and dried under vacuum. This yields a mixture of the cis and trans diastereomers.

Trustworthiness Note: The diastereomeric ratio of the crude product must be determined by ¹H NMR analysis before proceeding with separation.[8] This provides a critical baseline for assessing the efficiency of the subsequent separation step.

Protocol 2: Separation of cis and trans Diastereomers

Leveraging the different physical properties of diastereomers, separation can often be achieved by fractional crystallization or by selectively derivatizing one isomer to alter its solubility. A patented process for the analogous 4-amino isomer involves selective esterification of the cis isomer, which can be adapted as a strategic approach.[8]

Objective: To separate the cis and trans diastereomers from the synthesized mixture.

Methodology:

-

Protection: The crude diastereomeric mixture is first N-protected, for example, using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to form the N-Boc protected amino acids.[10]

-

Selective Reaction: The mixture of N-Boc protected diastereomers is suspended in a suitable solvent (e.g., acetone). A mild base (e.g., K₂CO₃) and an alkylating agent (e.g., an alkyl halide) are added in stoichiometric amounts calculated to react preferentially with one isomer.

-

Crystallization/Isolation: The reaction conditions are optimized (temperature, time) to promote the derivatization and precipitation of one isomer, while the other remains in solution. For instance, the cis isomer might be converted to its ester, which can then be separated from the unreacted trans acid by filtration and extraction.

-

Deprotection: The separated derivatives are then deprotected (e.g., acid-catalyzed removal of the Boc group and saponification of the ester) to yield the pure, separated cis and trans diastereomers as racemic mixtures.

Protocol 3: Enantiomeric Resolution via Diastereomeric Salt Formation

To separate the enantiomers, a chiral resolving agent is introduced to form a pair of diastereomeric salts. These salts can then be separated by fractional crystallization.

Objective: To resolve a racemic mixture of one of the diastereomers (e.g., rac-trans-3-aminocyclohexanecarboxylic acid).

Methodology:

-

Salt Formation: The racemic amino acid is dissolved in a suitable solvent (e.g., a mixture of ethanol and water). A stoichiometric amount of a chiral resolving agent, such as (R)-α-phenethylamine for an acid or a chiral acid like tartaric acid for an amine, is added.[11]

-

Fractional Crystallization: The solution is slowly cooled or partially evaporated to induce crystallization. One diastereomeric salt will typically crystallize preferentially due to lower solubility.

-

Isolation: The crystals are collected by filtration. The optical purity of the crystallized salt should be checked at this stage using polarimetry or chiral HPLC. This step is often repeated multiple times to achieve high enantiomeric excess (ee).

-

Liberation of Enantiomer: The purified diastereomeric salt is treated with acid or base to break the salt and liberate the pure enantiomer, which is then isolated by extraction or precipitation. The chiral resolving agent can often be recovered from the filtrate and reused.

Chapter 4: Analytical Characterization

Unambiguous characterization of each stereoisomer is essential. A combination of spectroscopic and chromatographic techniques is required to confirm both the relative (cis/trans) and absolute (R/S) configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the relative stereochemistry (cis vs. trans). The key is the analysis of proton (¹H) coupling constants (J-values), which are sensitive to the dihedral angle between adjacent protons.

-

¹H NMR: In the cis isomer (diequatorial), the protons at C1 and C3 are typically equatorial. They exhibit small axial-equatorial and equatorial-equatorial couplings to adjacent methylene protons. In the trans isomer (axial-equatorial), the axial proton will show large axial-axial couplings (~10-13 Hz) to the adjacent axial protons, resulting in a distinctly different signal multiplicity (e.g., a triplet of triplets).[7]

-

¹³C NMR: The chemical shifts of the ring carbons are also sensitive to the stereochemistry.

-

NOESY: 2D Nuclear Overhauser Effect Spectroscopy can confirm spatial proximity. For the cis isomer, a cross-peak between the protons at C1 and C3 would be expected, confirming they are on the same face of the ring.[7]

| Parameter | cis-Isomer (Diequatorial) | trans-Isomer (Axial/Equatorial) | Rationale |

| H1/H3 Coupling | Small J-values (e.g., 4-5 Hz) | Large axial-axial J-values (~10-13 Hz) for one proton | Karplus relationship: J-coupling depends on dihedral angle. |

| H1/H3 NOESY | Strong cross-peak expected | Weak or no cross-peak expected | Protons are close in space in the cis conformation. |

| Symmetry | Potentially higher symmetry in ¹³C NMR | Lower symmetry in ¹³C NMR | Depends on the specific chair conformation adopted. |

Chiral Chromatography

To determine enantiomeric purity, chiral chromatography (HPLC or GC) is the gold standard.

Protocol 4: Determination of Enantiomeric Excess (% ee)

Objective: To quantify the ratio of enantiomers in a purified sample.

Methodology:

-

Column Selection: A chiral stationary phase (CSP) is selected. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are highly effective for separating enantiomers of amino acids and related compounds.[12][13]

-

Mobile Phase Optimization: A mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with an acidic or basic additive (e.g., trifluoroacetic acid), is optimized to achieve baseline separation of the two enantiomer peaks.[12]

-

Sample Preparation: The amino acid may need to be derivatized (e.g., esterification or N-acylation) to improve its volatility (for GC) or chromatographic behavior (for HPLC).

-

Analysis: The sample is injected onto the column, and the chromatogram is recorded. The two enantiomers will elute at different retention times.

-

Quantification: The enantiomeric excess is calculated from the integrated peak areas (A1 and A2) of the two enantiomers: % ee = (|A1 - A2| / (A1 + A2)) x 100%

Trustworthiness Note: A racemic standard (a 50:50 mixture) must be run to confirm the identity of the two peaks and to ensure the method is capable of separating them.

Chapter 5: Relevance and Applications in Drug Development

The precise control over the stereochemistry of this compound is paramount because stereoisomers can interact differently with chiral biological systems.[3]

-

Pharmacological Specificity: One enantiomer may fit perfectly into a receptor's binding site and elicit a desired therapeutic effect, while its mirror image may be a poor fit, resulting in lower activity or inactivity.[4]

-

Safety and Toxicology: In some cases, one enantiomer can be responsible for adverse effects or toxicity. The tragic case of thalidomide is a stark reminder of this principle. Therefore, regulatory agencies strongly favor the development of single-enantiomer drugs.[12]

-

Peptide Mimetics: As a constrained β-amino acid, it can be incorporated into peptides to induce stable secondary structures, such as helices. Oligomers of related cyclic amino acids have been shown to form novel "14-helices," which are of great interest in designing proteolytically stable therapeutic peptides.[14] The stereochemistry at C1 and C3 dictates the helical turn and overall shape.

Conclusion

The four stereoisomers of this compound represent distinct chemical entities with unique three-dimensional structures and, consequently, unique biological potential. For researchers in drug discovery, a thorough understanding of their conformational behavior, coupled with robust and validated methods for their synthesis, separation, and analysis, is not optional but essential. The technical framework presented in this guide—spanning stereochemical theory, practical synthetic and analytical protocols, and the underlying rationale for their application—provides the necessary foundation for harnessing the full potential of this versatile molecular scaffold in the creation of next-generation therapeutics.

References

- Vallejo, E., et al. (2014). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules.

- PubChem. (n.d.). cis-3-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information.

- Google Patents. (2017). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

- PubChem. (n.d.). (1S,3S)-3-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information.

- Google Patents. (2019). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

- Google Patents. (2020). CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method.

- Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis.

- Jamali, F., & Tavakoli-Ardakani, M. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research.

- ChemRxiv. (2021). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers.

- Chromservis. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Kotha, S., & Khedkar, P. (2005). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews.

- Péter, A., et al. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Journal of Chromatography A.

- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem.

- Akter, M. S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.

- M.C. de la Fuente, et al. (2021). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. Pharmaceuticals.

- Appella, D. H., et al. (1996). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society.

- Malik, M. A. (2025). Conformational analysis of cyclohexanes. Chemistry LibreTexts.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. mdpi.com [mdpi.com]

- 5. (1S,3S)-3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 7005077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 9. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 10. BOC-(+/-)-CIS-3-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID | 334932-13-7 [chemicalbook.com]

- 11. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 14. bif.wisc.edu [bif.wisc.edu]

An In-depth Technical Guide to 3-Aminocyclohexanecarboxylic Acid: From Stereoselective Synthesis to Advanced Applications

Introduction: The Structural Significance of a Cyclic β-Amino Acid

3-Aminocyclohexanecarboxylic acid (ACHC) is a conformationally constrained cyclic β-amino acid that has emerged as a cornerstone building block in modern medicinal chemistry and materials science. Unlike its linear counterparts, the cyclohexane scaffold of ACHC restricts the molecule's rotational freedom, pre-organizing the amino and carboxylic acid functionalities into distinct spatial arrangements. This structural rigidity is paramount, as it allows for the design of molecules that can mimic specific peptide secondary structures or interact with biological targets with high specificity and affinity. This guide provides an in-depth exploration of ACHC, focusing on the critical interplay between its stereochemistry, synthesis, and its applications as a powerful tool for researchers, scientists, and drug development professionals.

PART 1: The Decisive Role of Stereochemistry

The biological and chemical utility of this compound is intrinsically linked to its stereochemistry. The molecule exists as two primary diastereomers: cis and trans, which describe the relative orientation of the amino and carboxyl groups on the cyclohexane ring. Furthermore, each diastereomer is chiral and exists as a pair of enantiomers.

-

cis-Isomers: (1R,3S) and (1S,3R) - The amino and carboxyl groups are on the same face of the ring. In a chair conformation, one substituent is axial and the other is equatorial.

-

trans-Isomers: (1R,3R) and (1S,3S) - The amino and carboxyl groups are on opposite faces of the ring. In a chair conformation, both substituents can occupy equatorial positions, leading to a more stable conformation.

This stereochemical diversity is not a trivial detail; it is the central determinant of biological function. A classic example is the interaction of ACHC isomers with the γ-aminobutyric acid (GABA) transport system. The cis-isomer is a selective and competitive inhibitor of neuronal GABA uptake, with a reported Kᵢ value of approximately 7 µM.[1] This activity is highly stereospecific, with other isomers showing significantly lower potency. This principle underscores the necessity for precise stereochemical control during synthesis to unlock the therapeutic potential of ACHC-based molecules.

PART 2: Synthetic Strategies for Stereochemical Control

The synthesis of specific ACHC isomers is a key challenge that dictates their accessibility for research and development. The primary methods focus on either controlling the stereochemistry during the core synthesis or separating the isomers after formation.

Catalytic Hydrogenation: The Workhorse Approach

The most common industrial and laboratory-scale approach to ACHC is the catalytic hydrogenation of an aromatic precursor, typically 3-aminobenzoic acid. This method is robust but often yields a mixture of cis and trans diastereomers. The choice of catalyst, solvent, and reaction conditions can influence the diastereomeric ratio.

Causality in Catalyst Selection: Catalysts like Ruthenium-on-Carbon (Ru/C) or Rhodium are highly effective for aromatic ring saturation.[2] The reaction mechanism involves the adsorption of the aromatic ring onto the catalyst surface. The direction from which hydrogen is added determines the stereochemistry of the final product. The presence of coordinating groups (the amine and carboxylic acid) can influence this adsorption, but a mixture is often unavoidable. For instance, hydrogenation of p-aminobenzoic acid over a Ru/C catalyst in a basic aqueous solution can yield a cis:trans ratio of approximately 1:4.6.[3][4]

Caption: Workflow for ACHC synthesis via catalytic hydrogenation and subsequent isomer separation.

Enzymatic Kinetic Resolution: The Chiral Scalpel

For accessing enantiomerically pure ACHC, enzymatic kinetic resolution is a powerful and green chemistry approach.[5] This technique relies on the ability of an enzyme, typically a lipase or esterase, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other unreacted.

The Principle of Enantioselectivity: The method often begins with the chemical synthesis of a racemic ester of ACHC (e.g., the methyl or ethyl ester). This racemic ester is then exposed to an enzyme like Candida antarctica lipase B (CAL-B).[5] The enzyme's chiral active site will preferentially bind to and hydrolyze one enantiomer (e.g., the R-enantiomer) back to the carboxylic acid, while the other enantiomer (the S-enantiomer) remains as an unreacted ester. The resulting mixture of an acid and an ester can then be easily separated by standard extraction techniques. This provides access to both enantiomers from a single racemic starting material.[6]

PART 3: Applications in Drug Discovery and Materials Science

The unique structural properties of ACHC make it a versatile scaffold for a range of applications.

GABA Analogues for Neurological Disorders

As previously mentioned, cis-ACHC is a potent inhibitor of GABA transporters (GATs), particularly the neuronal transporter GAT1.[1][7] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its synaptic concentration is tightly regulated by GATs, which reuptake GABA from the synaptic cleft into neurons and glial cells.[8]

Mechanism of Action: By competitively inhibiting GAT1, cis-ACHC blocks this reuptake process.[1] This leads to an increased concentration and prolonged presence of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission.[9] This mechanism is a validated strategy for treating neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.[10] The rigid cyclohexane ring of cis-ACHC effectively mimics a specific, folded conformation of GABA that is recognized by the transporter.

Caption: Mechanism of action of cis-ACHC as a GABA uptake inhibitor at the synapse.

Peptidomimetics and Constrained Peptides

In peptide science, ACHC serves as a "foldamer," a non-natural building block that induces specific, predictable secondary structures in a peptide chain.[11] When incorporated into a peptide sequence, the rigid cyclohexane backbone restricts conformational flexibility, forcing the peptide to adopt turn- or sheet-like structures.

Rationale for Use: Native peptides often suffer from poor metabolic stability due to degradation by proteases and poor oral bioavailability.[12] By replacing natural amino acids with ACHC, researchers can create peptidomimetics that are resistant to enzymatic cleavage.[13] This conformational constraint can also lock the peptide into its bioactive conformation, leading to enhanced receptor binding affinity and selectivity. This strategy is widely employed in the development of novel therapeutics, including antimicrobial peptides and receptor antagonists.[11][14]

PART 4: Experimental Corner - Protocols and Characterization

A self-validating protocol is essential for reproducible research. The following section provides a representative experimental procedure and key characterization data.

Detailed Protocol: Synthesis of a Mixture of cis- and trans-4-Aminocyclohexanecarboxylic Acid

This protocol is adapted from a documented industrial process for the hydrogenation of an aminobenzoic acid precursor, demonstrating a scalable and robust method.[4]

Objective: To synthesize a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid via catalytic hydrogenation of p-aminobenzoic acid.

Materials:

-

p-Aminobenzoic acid (10.0 g, 0.07 mol)

-

5% Ruthenium on Carbon (Ru/C) (2.50 g)

-

10% Sodium Hydroxide (NaOH) aqueous solution (100.0 mL)

-

Hydrogen (H₂) gas

-

Dichloromethane (DCM), Methanol (MeOH), Ammonia (NH₃) for TLC

-

Ninhydrin stain

Equipment:

-

High-pressure autoclave reactor

-

Magnetic stirrer with heating

-

TLC plates and developing chamber

-

Filtration apparatus

Step-by-Step Procedure:

-

Reactor Charging: In a suitable high-pressure autoclave, combine p-aminobenzoic acid (10.0 g), 5% Ru/C catalyst (2.50 g), and 10% NaOH solution (100.0 mL).

-

Sealing and Purging: Seal the autoclave securely. Purge the vessel several times with nitrogen gas to remove air, followed by several purges with hydrogen gas.

-

Hydrogenation Reaction: Pressurize the reactor with hydrogen gas to 15 bar. Begin stirring and heat the mixture to 100°C.

-

Experimental Rationale: The elevated temperature and pressure are necessary to overcome the activation energy for aromatic ring reduction. The basic NaOH solution ensures the carboxylic acid is deprotonated, which can influence solubility and interaction with the catalyst.

-

-

Reaction Monitoring: Maintain the reaction at 100°C and 15 bar H₂ pressure for approximately 20 hours. The reaction progress can be monitored by taking small aliquots (after safely depressurizing and cooling) and analyzing by TLC (DCM/MeOH/NH₃ = 5/5/1 v/v/v, visualized with ninhydrin stain) to confirm the disappearance of the starting material.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.

-

Catalyst Removal: Filter the reaction mixture to remove the Ru/C catalyst. The resulting filtrate contains the sodium salt of the product mixture.

-

Isolation: The product can be isolated by acidifying the filtrate to precipitate the free amino acid, followed by filtration and drying. NMR analysis of the crude product is used to determine the final cis:trans ratio.

Data Presentation: Characterization and Biological Activity

Quantitative data is crucial for identifying and comparing isomers.

Table 1: Physical and Spectroscopic Characterization Data

| Property | cis-3-Aminocyclohexanecarboxylic acid | trans-3-Aminocyclohexanecarboxylic acid |

| Molecular Formula | C₇H₁₃NO₂ | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol [15] | 143.18 g/mol |

| CAS Number | 16636-51-4[1] | 34583-99-8[16] |

| Appearance | White to off-white powder | White solid |

| ¹H NMR (Representative Shifts) | Complex multiplets, distinct from trans | Complex multiplets, distinct from cis[16] |

| ¹³C NMR (Representative Shifts) | Distinct signals for all 7 carbons[17] | Distinct signals for all 7 carbons |

Note: Specific NMR shifts can vary based on the solvent and pH. Direct comparison of spectra is the most reliable method for isomer identification.

Table 2: Comparative Biological Activity on GABA Transport

| Compound | Isomer Configuration | Biological Target | Potency |

| This compound | cis | Neuronal GABA Transporter (GAT1) | Kᵢ ≈ 7 µM (Competitive Inhibitor)[1] |

| This compound | trans | Neuronal GABA Transporter (GAT1) | Significantly lower potency than cis-isomer |

Conclusion and Future Outlook

This compound is a testament to the power of conformational constraint in molecular design. Its stereoisomers provide a rich platform for probing biological systems and constructing novel molecular architectures. The synthetic routes, while often requiring careful control and purification, are well-established, allowing for access to specific isomers for targeted applications. The success of cis-ACHC as a GABA uptake inhibitor highlights its potential in neuroscience, while its role as a peptidomimetic building block continues to expand the horizons of drug discovery. Future research will likely focus on developing more efficient and highly stereoselective catalytic methods to access single isomers directly, as well as exploring the incorporation of ACHC into new classes of bioactive molecules and advanced polymers.

References

- Montoya Balbás, I., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-162.

- Google Patents. (2019). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

- ResearchGate. (n.d.). IC 50 values for inhibition of GABA uptake in neurons, astrocytes, and cloned mouse GABA transporters expressed in HEK cells.

- SpectraBase. (n.d.). CIS-3-AMINOCYCLOHEX-4-ENE-1-CARBOXYLIC-ACID - 13C NMR.

- Pan, Y., et al. (2015). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Journal of the American Chemical Society.

- MDPI. (2020). One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water.

- PrepChem.com. (n.d.). Synthesis of 3-amino-benzoic acid.

- ResearchGate. (2012). (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.

- Patil, P. S., et al. (2009). Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. Organic Process Research & Development, 13(6), 1141-1144.

- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.

- Google Patents. (2017). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

- Jones, G. P., & Neal, M. J. (1976). Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid. Nature, 264(5583), 281-4.

- University of Wisconsin–Madison. (2002). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water.

- ResearchGate. (n.d.). Kinetic Resolution of Nearly Symmetric 3-Cyclohexene-1-carboxylate Esters Using a Bacterial Carboxylesterase Identified by Genome Mining.

- ChemRxiv. (n.d.). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers.

- World Journal of Advanced Research and Reviews. (2022). Role of peptidomimetics for new drug discovery.

- ResearchGate. (n.d.). (PDF) Catalytic Hydrogenation of Benzoic Acid.

- National Institutes of Health. (n.d.). Recent Advances in Amphipathic Peptidomimetics as Antimicrobial Agents to Combat Drug Resistance.

- National Institutes of Health. (n.d.). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2.

- PubMed. (n.d.). The GABA transporter and its inhibitors.

- MDPI. (n.d.). Short Cationic Peptidomimetic Antimicrobials.

- European Patent Office. (2017). PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID.

- ResearchGate. (2025). Peptidomimetics : A New Era in Drug Discovery.

- National Institutes of Health. (n.d.). Peptidomimetics, a synthetic tool of drug discovery.

- Twist Bioscience. (n.d.). Structural basis of GABA reuptake inhibition.

- National Institutes of Health. (n.d.). GABA Metabolism and Transport: Effects on Synaptic Efficacy.

- MDPI. (n.d.). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids.

- Supporting Information. (n.d.). Scalable preparation and property investigation of a cis-cyclobutane-1,2- dicarboxylic acid from β-trans-cinnamic acid.

- ResearchGate. (n.d.). Series of lipophilic aromatic GABA uptake inhibitors.

- PubChem. (n.d.). cis-3-Aminocyclohexanecarboxylic acid.

- National Center for Biotechnology Information. (n.d.). GABA Synthesis, Uptake and Release - Basic Neurochemistry.

- MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.

- National Institutes of Health. (n.d.). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. GABA Metabolism and Transport: Effects on Synaptic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. twistbioscience.com [twistbioscience.com]

- 11. wjarr.com [wjarr.com]

- 12. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Recent Advances in Amphipathic Peptidomimetics as Antimicrobial Agents to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cis-3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 3082488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Cyclohexanecarboxylic acid, 3-amino-, trans- (9CI)(34583-99-8) 1H NMR spectrum [chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

Unveiling the Therapeutic Potential of cis-3-Aminocyclohexanecarboxylic Acid: A Technical Guide to its Biological Activity

Introduction: A Novel Modulator of GABAergic Neurotransmission

In the landscape of neuropharmacology, the pursuit of novel therapeutic agents that can precisely modulate synaptic transmission remains a paramount objective. Among the various strategies, targeting the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system (CNS), has proven to be a fruitful avenue for the development of anxiolytics, sedatives, and anticonvulsants.[1] This guide delves into the biological activity of a compelling, yet not fully characterized molecule: cis-3-Aminocyclohexanecarboxylic acid (cis-3-ACHA). Structurally, cis-3-ACHA is a conformationally restricted analogue of GABA, a characteristic that often imparts selectivity and potency in biological systems.[2][3] This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the core biological activities of cis-3-ACHA, focusing on its mechanism of action, and its potential therapeutic applications in neurological disorders. We will explore its demonstrated neuroprotective and anticonvulsant properties, supported by detailed experimental protocols and data, to provide a comprehensive resource for advancing the scientific understanding and potential clinical translation of this promising compound.

Mechanism of Action: Selective Inhibition of Neuronal GABA Uptake

The primary mechanism through which cis-3-Aminocyclohexanecarboxylic acid exerts its biological effects is the selective inhibition of neuronal GABA transporters.[4][5] GABA transporters (GATs) are critical components of the GABAergic synapse, responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This process terminates GABAergic signaling and maintains low extracellular GABA concentrations. By inhibiting this reuptake, cis-3-ACHA effectively increases the concentration and prolongs the residence time of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission.

There are four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and BGT1.[5][6] GAT1 is predominantly expressed in neurons and is the primary transporter responsible for GABA reuptake at the synapse.[7] Emerging evidence suggests that cis-3-ACHA exhibits a preferential inhibition of GAT1, which underpins its selective action on neuronal GABAergic signaling.[5]

Visualizing the Mechanism of Action

The following diagram illustrates the role of cis-3-ACHA at the GABAergic synapse:

Caption: Workflow for the GABA uptake inhibition assay.

Step-by-Step Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from the cerebral cortex of rodents using a standard sucrose gradient centrifugation method. [8]2. Protein Quantification: Determine the protein concentration of the synaptosomal preparation using a Bradford or BCA protein assay.

-

Pre-incubation: In a 96-well plate, pre-incubate aliquots of the synaptosomal suspension (typically 50-100 µg of protein) with varying concentrations of cis-3-ACHA or vehicle control in a physiological buffer (e.g., Krebs-Ringer) for 10-15 minutes at 37°C.

-

Initiation of Uptake: Initiate the GABA uptake by adding a fixed concentration of radiolabeled GABA (e.g., [³H]-GABA) to each well. [9]5. Incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow for GABA uptake.

-

Termination of Uptake: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Immediately wash the filters with ice-cold buffer to remove extracellular [³H]-GABA.

-

Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and quantify the amount of radioactivity retained by the synaptosomes using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of [³H]-GABA uptake against the concentration of cis-3-ACHA. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation if the Km of GABA for the transporter is known.

Protocol 2: In Vitro Neuroprotection Assay against Glutamate Excitotoxicity

This protocol outlines a method to assess the neuroprotective effects of cis-3-ACHA against glutamate-induced neuronal death in primary cortical neuron cultures.

Workflow Diagram:

Caption: Workflow for the in vitro neuroprotection assay.

Step-by-Step Methodology:

-

Cell Culture: Plate primary cortical neurons isolated from embryonic rodents onto poly-D-lysine coated 96-well plates and culture for 7-10 days to allow for maturation.

-

Pre-treatment: Treat the neuronal cultures with varying concentrations of cis-3-ACHA or vehicle control for 1-2 hours prior to the glutamate challenge.

-

Induction of Excitotoxicity: Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a defined period (e.g., 15-30 minutes). [10][11]4. Wash and Incubate: After the glutamate exposure, wash the cells with fresh culture medium and return them to the incubator for 24 hours.

-

Assessment of Neuronal Viability: Quantify neuronal viability using a standard method such as the MTT assay (measures mitochondrial activity) or the LDH assay (measures membrane integrity). [12]6. Data Analysis: Normalize the viability data to the vehicle-treated control group. Plot the percentage of neuroprotection against the concentration of cis-3-ACHA and fit the data to a dose-response curve to determine the EC50 value.

Protocol 3: In Vivo Anticonvulsant Activity Assessment

This section describes two standard preclinical models for evaluating the anticonvulsant efficacy of cis-3-ACHA in mice.

The MES test is a model of generalized tonic-clonic seizures. [13] Step-by-Step Methodology:

-

Animal Preparation: Use adult male mice, acclimated to the laboratory environment.

-

Drug Administration: Administer cis-3-ACHA or vehicle control intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice.

-

Time to Peak Effect: Determine the time to peak effect of cis-3-ACHA by testing its anticonvulsant activity at different time points after administration.

-

Seizure Induction: At the time of peak effect, induce a seizure by delivering a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes. [14]5. Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response. [15]6. Data Analysis: Determine the percentage of animals protected at each dose and calculate the median effective dose (ED50) using probit analysis. [16][17]

The PTZ test is a model of myoclonic and generalized seizures, and it is sensitive to drugs that enhance GABAergic neurotransmission. [18][19] Step-by-Step Methodology:

-

Animal Preparation: Use adult male mice, acclimated to the laboratory environment.

-

Drug Administration: Administer cis-3-ACHA or vehicle control at various doses to different groups of mice.

-

Time to Peak Effect: As in the MES test, determine the time to peak effect.

-

Seizure Induction: At the time of peak effect, administer a subcutaneous (s.c.) injection of PTZ at a dose known to induce clonic seizures in the majority of control animals (e.g., 85 mg/kg for CF-1 mice). [18]5. Observation: Observe the animals for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds. [20]6. Endpoint: The primary endpoint is the absence of a clonic seizure.

-

Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 using probit analysis.

Comparative Analysis with Isomers and Analogues

The stereochemistry of aminocyclohexanecarboxylic acids plays a crucial role in their biological activity. While cis-3-ACHA has demonstrated notable activity, its isomers, such as trans-3-aminocyclohexanecarboxylic acid and cis-4-aminocyclohexanecarboxylic acid, may exhibit different pharmacological profiles. A thorough comparative analysis of these compounds is essential to establish a clear structure-activity relationship (SAR). Future studies should directly compare the potency and selectivity of these analogues in the assays described above.

Conclusion and Future Directions

cis-3-Aminocyclohexanecarboxylic acid represents a promising scaffold for the development of novel therapeutics for neurological disorders characterized by GABAergic dysfunction. Its primary mechanism of action as a selective inhibitor of neuronal GABA uptake provides a clear rationale for its observed neuroprotective and potential anticonvulsant properties. The experimental protocols detailed in this guide offer a robust framework for the further characterization of cis-3-ACHA and its analogues.

Future research should focus on several key areas:

-

Determination of Subtype Selectivity: Quantifying the inhibitory potency of cis-3-ACHA against all four GABA transporter subtypes (GAT1, GAT2, GAT3, and BGT1) is crucial for understanding its precise pharmacological profile.

-

In-depth Neuroprotection Studies: Elucidating the downstream signaling pathways involved in the neuroprotective effects of cis-3-ACHA will provide a more complete understanding of its mechanism.

-

Comprehensive Anticonvulsant Profiling: Evaluating the efficacy of cis-3-ACHA in a broader range of seizure models, including models of chronic epilepsy and drug-resistant seizures, will be essential for assessing its full therapeutic potential.

-

Pharmacokinetic and Toxicological Evaluation: A thorough assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of cis-3-ACHA is a prerequisite for any potential clinical development.

By systematically addressing these research questions, the scientific community can fully unlock the therapeutic potential of cis-3-Aminocyclohexanecarboxylic acid and pave the way for the development of novel and effective treatments for a range of debilitating neurological disorders.

References

- PANAChE Database.

- PANAChE Database. Maximal Electroshock Seizure (MES)

- JoVE. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. [Link]

- Pharmacology Discovery Services. Seizure, Maximal Electroshock, Mouse. [Link]

- Melior Discovery. Pentylenetetrazole Induced Seizure (PTZ) Model. [Link]

- Shimada, T., et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), 56573. [Link]

- Innoprot. Excitotoxicity in vitro assay. [Link]

- Creative Biolabs. Excitotoxicity In Vitro Assay. [Link]

- Zanco J. Med. Sci. (2012). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. [Link]

- Zand, R., & Izquierdo, I. (1980). Anticonvulsant activity of cyclopentano amino acids. Neurochemical Research, 5(1), 1–7. [Link]

- Scott, C. K., et al. (2002). Comparison of the anticonvulsant and behavioral effects of the neuroactive steroid ganaxolone and its prodrugs with gabapentin in mouse models of acute, prolonged, and chronic nociception. Journal of Pharmacology and Experimental Therapeutics, 302(3), 1168–1175. [Link]

- Cecchini, A. L., et al. (2004). Inhibition of L-glutamate and GABA synaptosome uptake by crotoxin, the major neurotoxin from Crotalus durissus terrificus venom. Journal of Venomous Animals and Toxins including Tropical Diseases, 10(3), 258-271. [Link]

- Scott, D. B., et al. (1990). Synthesis and anticonvulsant activity of enaminones. Journal of Medicinal Chemistry, 33(4), 1051–1058. [Link]

- D'Antuono, M., et al. (2004). GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS).

- Wlaź, P., et al. (2000). Inhibition of synaptosomal uptake of 3H-L-glutamate and 3H-GABA by hyperforin, a major constituent of St. John's Wort: the role of amiloride sensitive sodium conductive pathways. Neuropsychopharmacology, 23(3), 323–334. [Link]

- Borisova, T., et al. (2018). Neuroactivity of detonation nanodiamonds: Dose-dependent changes in transporter-mediated uptake and ambient level of excitatory/inhibitory neurotransmitters in brain nerve terminals. Beilstein Journal of Nanotechnology, 9, 2134–2146. [Link]

- Rothstein, J. D., et al. (2005). Pharmacological enhancement of glutamate transport reduces excitotoxicity in vitro. Journal of Neurochemistry, 94(5), 1435–1445. [Link]

- Wawer, A., et al. (2021). C-11, a New Antiepileptic Drug Candidate: Evaluation of the Physicochemical Properties and Impact on the Protective Action of Selected Antiepileptic Drugs in the Mouse Maximal Electroshock-Induced Seizure Model. International Journal of Molecular Sciences, 22(21), 11875. [Link]

- Bialer, M., et al. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 873–879. [Link]

- Wikipedia. GABA analogue. [Link]

- Bialer, M., et al. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 873-879. [Link]

- Li, B., et al. (2014). The Anticonvulsant Effects of SR 57227 on Pentylenetetrazole-Induced Seizure in Mice. PLoS ONE, 9(4), e93158. [Link]

- Fontana, A. C. K., et al. (2019). Novel Positive Allosteric Modulators of Glutamate Transport Have Neuroprotective Properties in an in Vitro Excitotoxic Model. ACS Chemical Neuroscience, 10(10), 4348–4359. [Link]

- Gasior, M., et al. (1997). Reversal of behavioral effects of pentylenetetrazol by the neuroactive steroid ganaxolone. Journal of Pharmacology and Experimental Therapeutics, 282(2), 647–656. [Link]

- PubChem. cis-3-Aminocyclohexanecarboxylic acid. [Link]

- Starr, K. L., et al. (1998). Glutamate decarboxylase protects neurons against excitotoxic injury. Experimental Neurology, 153(1), 143–151. [Link]

- Singh, S., et al. (2022). Molecular basis of human GABA transporter 3 inhibition.

- Sarwar, M., et al. (2021). Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers in Pharmacology, 12, 637651. [Link]

- de Oliveira, D. L., et al. (2021). Various facets of excitotoxicity.

- Breidenbach, L., et al. (2019). Refinement of the rodent pentylenetetrazole proconvulsion assay, which is a good predictor of convulsions in repeat-dose toxicology studies. Journal of Pharmacological and Toxicological Methods, 100, 106653. [Link]

- Obniska, J., et al. (2012). Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione-Based Compounds. Archiv der Pharmazie, 345(11), 886–895. [Link]

- ResearchGate. Structures of γ-aminobutyric acid (GABA)

- Madame Curie Bioscience Database.

- Poursheikhani, A., et al. (2019). Anticonvulsant Activity of Viola tricolor against Seizures Induced by Pentylenetetrazol and Maximal Electroshock in Mice. Journal of Evidence-Based Integrative Medicine, 24, 2515690X19837188. [Link]

- Yuliani, R., et al. (2017). Anticonvulsant effect of ethanolic extract of Cyperus articulatus L. leaves on pentylenetetrazol induced seizure in mice. Asian Pacific Journal of Tropical Biomedicine, 7(4), 332–336. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. meliordiscovery.com [meliordiscovery.com]

- 3. fujifilmcdi.com [fujifilmcdi.com]

- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 5. GABA Transporters [sigmaaldrich.com]

- 6. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]